4,5-Difluorophthalic anhydride

Description

The exact mass of the compound 4,5-Difluorophthalic anhydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,5-Difluorophthalic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Difluorophthalic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

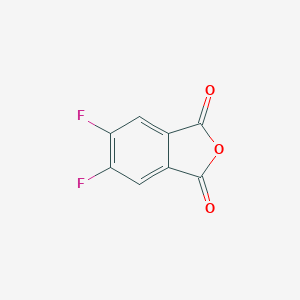

Structure

3D Structure

Properties

IUPAC Name |

5,6-difluoro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATBWQQFLABWKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348667 | |

| Record name | 4,5-DIFLUOROPHTHALIC ANHYDRIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18959-30-3 | |

| Record name | 4,5-DIFLUOROPHTHALIC ANHYDRIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Difluorophthalic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4,5-Difluorophthalic Anhydride

CAS Number: 18959-30-3

This technical guide provides an in-depth overview of 4,5-Difluorophthalic anhydride, a key fluorinated building block for researchers, scientists, and professionals in drug development and materials science. It covers its chemical and physical properties, synthesis protocols, key applications, and safety information.

Physicochemical Properties

4,5-Difluorophthalic anhydride is a solid, bifunctional aromatic compound. Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 18959-30-3 | [1][2][3][4][5] |

| Molecular Formula | C₈H₂F₂O₃ | [2][3][5] |

| Molecular Weight | 184.10 g/mol | [2][3][5] |

| Melting Point | 92-98 °C | [2] |

| Density | 0.975 g/cm³ | [2] |

| Appearance | Gray solid | [3][6] |

| InChI Key | UATBWQQFLABWKR-UHFFFAOYSA-N | [2][3][5] |

| SMILES | Fc1cc2c(cc1F)C(=O)OC2=O | [2] |

Synthesis of 4,5-Difluorophthalic Anhydride

The most common method for synthesizing 4,5-Difluorophthalic anhydride is through the dehydration of its corresponding diacid, 4,5-Difluorophthalic acid. This intramolecular condensation is typically achieved by heating with a dehydrating agent.[7]

This protocol is adapted from a documented synthetic procedure.[8]

-

Reaction Setup: Suspend 4,5-Difluorophthalic acid (1.0 eq) in acetic anhydride (approx. 3.2 mL per gram of diacid).

-

Heating: Heat the suspension to reflux (approximately 140 °C) for 2 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Isolation: Evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 4,5-Difluorophthalic anhydride can be further purified by recrystallization if necessary. A reported yield for this process is approximately 95%.[8]

Reactivity and Applications in Drug Development

4,5-Difluorophthalic anhydride serves as a versatile intermediate. The anhydride ring is susceptible to nucleophilic attack, making it a valuable precursor for a variety of derivatives.[3][9]

-

Pharmaceutical Intermediates: It is a crucial building block in the synthesis of complex molecules. It reacts with various nucleophiles, such as amines, to form phthalimide and dicarboxylic acid derivatives.[3][9]

-

Targeted Therapeutics: The fluorinated phthalic core is of significant interest in medicinal chemistry. It is a key intermediate in the synthesis of advanced therapeutic modalities, including:

-

Materials Science: Due to its electronic properties, it is used as an electron acceptor unit in the synthesis of non-fullerene acceptor (A-D-A) organic small molecules for optoelectronic applications.[10]

Spectroscopic Data

The structural identity of 4,5-Difluorophthalic anhydride is confirmed by various spectroscopic techniques.

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.73 (t) | [8] |

| Infrared (IR) (cm⁻¹) | 3025 (m), 1877 (m), 1794 (vs), 1505 (s), 1220 (vs), 910 (s), 780 (rs) | [8] |

Safety and Handling

4,5-Difluorophthalic anhydride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard Type | GHS Statements | Reference |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H318: Causes serious eye damage.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.H335: May cause respiratory irritation. | [2][5] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. 4,5-Difluorophthalic anhydride for synthesis 18959-30-3 [sigmaaldrich.com]

- 3. 4,5-DIFLUOROPHTHALIC ANHYDRIDE CAS#: 18959-30-3 [m.chemicalbook.com]

- 4. 18959-30-3|4,5-Difluorophthalic Anhydride|BLD Pharm [bldpharm.com]

- 5. 4,5-Difluorophthalic Anhydride | C8H2F2O3 | CID 639745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 4,5-Difluorophthalic Acid|Research Fluorinated Building Block [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 4,5-Difluorophthalic Anhydride

This technical guide provides a comprehensive overview of 4,5-Difluorophthalic anhydride, a key building block in the development of novel materials and therapeutics. Targeted at researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, synthesis protocols, and significant applications.

Core Molecular Information

4,5-Difluorophthalic anhydride is an aromatic compound featuring a phthalic anhydride core substituted with two fluorine atoms. These fluorine substitutions impart unique electronic properties, making it a valuable intermediate in the synthesis of a variety of organic molecules.

Molecular Formula and Weight:

The chemical formula for 4,5-Difluorophthalic anhydride is C₈H₂F₂O₃ .[1][2][3][4] Its molecular weight is approximately 184.10 g/mol .[1][2][5]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 4,5-Difluorophthalic anhydride is presented below for easy reference.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 5,6-difluoro-2-benzofuran-1,3-dione | [1] |

| CAS Number | 18959-30-3 | [1][2][3][5] |

| Molecular Weight | 184.10 g/mol | [1][2][5] |

| Molecular Formula | C₈H₂F₂O₃ | [1][2][3][4] |

| Melting Point | 92-100 °C | [2][3][6] |

| Boiling Point | 321.2 ± 32.0 °C (Predicted) | [3][6] |

| Density | 0.975 - 1.658 g/cm³ | [2][3][6] |

| Appearance | Gray to white solid/crystals | [3][7] |

| Storage Temperature | 2-30°C | [2] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Source(s) |

| ¹H NMR (CDCl₃, 400MHz) | δ (ppm) 7.73 (t) | [7][8] |

| Infrared (IR) | 3025 (m), 1877 (m), 1794 (vs), 1505 (s), 1220 (vs), 910 (s), 780 (rs) cm⁻¹ | [8] |

Synthesis and Experimental Protocols

4,5-Difluorophthalic anhydride can be synthesized from its corresponding diacid through a dehydration reaction. Below is a typical experimental protocol.

Protocol 1: Synthesis from 4,5-Difluorophthalic Acid

This procedure details the conversion of 4,5-difluorophthalic acid to 4,5-difluorophthalic anhydride.

-

Reactants:

-

4,5-difluorophthalic acid

-

Acetic anhydride

-

-

Procedure:

-

Yield: Approximately 95%.[8]

A logical workflow for the synthesis is illustrated in the diagram below.

Caption: Synthesis of 4,5-Difluorophthalic Anhydride.

Applications in Research and Development

4,5-Difluorophthalic anhydride serves as a versatile intermediate in the synthesis of various high-value molecules, particularly in the fields of materials science and pharmaceuticals.

-

Organic Optoelectronics: It is a popular electron acceptor unit in the synthesis of non-fullerene acceptor (A-D-A) organic small molecules for photovoltaic applications.[7]

-

Drug Development:

-

Chemical Synthesis: This anhydride reacts with various nucleophiles to produce carboxylic acid derivatives, such as phthalimides and dicarboxylic acids, which are building blocks in the chemical, plastics, and agrochemical industries.[3][10]

The reaction pathway involving nucleophilic attack is a fundamental aspect of its utility.

Caption: Nucleophilic reaction with 4,5-Difluorophthalic Anhydride.

References

- 1. 4,5-Difluorophthalic Anhydride | C8H2F2O3 | CID 639745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,5-Difluorophthalic anhydride for synthesis 18959-30-3 [sigmaaldrich.com]

- 3. 4,5-DIFLUOROPHTHALIC ANHYDRIDE CAS#: 18959-30-3 [m.chemicalbook.com]

- 4. PubChemLite - 4,5-difluorophthalic anhydride (C8H2F2O3) [pubchemlite.lcsb.uni.lu]

- 5. merckmillipore.com [merckmillipore.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [guidechem.com]

- 8. prepchem.com [prepchem.com]

- 9. 4,5-Difluorophthalic Acid|Research Fluorinated Building Block [benchchem.com]

- 10. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5-Difluorophthalic Anhydride: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluorophthalic anhydride is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis. Its unique chemical structure, characterized by an anhydride functional group and two fluorine atoms on the benzene ring, imparts distinct reactivity and properties that are highly valuable in the fields of materials science and medicinal chemistry. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the anhydride ring, making it a reactive precursor for the synthesis of a wide range of derivatives, including phthalimides and polyimides. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of 4,5-Difluorophthalic anhydride, with a particular focus on its relevance to drug discovery and development.

Chemical Structure and Physicochemical Properties

4,5-Difluorophthalic anhydride is a white to off-white crystalline solid. The presence of the two fluorine atoms on the aromatic ring significantly influences its electronic properties and reactivity.

Table 1: Physicochemical Properties of 4,5-Difluorophthalic Anhydride

| Property | Value | Reference(s) |

| CAS Number | 18959-30-3 | [1][2] |

| Molecular Formula | C₈H₂F₂O₃ | [1][2] |

| Molecular Weight | 184.10 g/mol | [1][2] |

| Melting Point | 92-100 °C | [1][2] |

| Boiling Point | 321.2 ± 32.0 °C (Predicted) | [2] |

| Density | 1.658 g/cm³ | [2] |

| Solubility | Soluble in many organic solvents like acetone, ethanol, and chloroform.[3] Sparingly soluble in water.[3] | |

| InChI Key | UATBWQQFLABWKR-UHFFFAOYSA-N | [1] |

| SMILES | O=C1OC(=O)c2cc(F)c(F)cc12 | [1] |

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and identification of 4,5-Difluorophthalic anhydride.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4,5-Difluorophthalic anhydride is characterized by a multiplet in the aromatic region, corresponding to the two protons on the benzene ring.

Table 2: ¹H NMR Data for 4,5-Difluorophthalic Anhydride

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |

| 7.73 | multiplet | 2 x Ar-H | [4] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegative fluorine and oxygen atoms.

Table 3: Predicted ¹³C NMR Data for Phthalic Anhydride Derivatives

| Carbon Atom | Typical Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 160-170 |

| Aromatic (C-F) | 150-165 (with C-F coupling) |

| Aromatic (C-C=O) | 130-140 |

| Aromatic (C-H) | 120-130 |

Infrared (IR) Spectroscopy

The IR spectrum of 4,5-Difluorophthalic anhydride shows characteristic absorption bands for the anhydride functional group.

Table 4: Key IR Absorption Bands for 4,5-Difluorophthalic Anhydride

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 1877 | medium | C=O symmetric stretch | [5] |

| 1794 | very strong | C=O asymmetric stretch | [5] |

| 1505 | strong | Aromatic C=C stretch | [5] |

| 1220 | very strong | C-O-C stretch | [5] |

| 910 | strong | [5] | |

| 780 | strong | [5] |

Mass Spectrometry

Mass spectrometry of 4,5-Difluorophthalic anhydride would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of CO and CO₂ from the anhydride ring.

Table 5: Predicted Mass Spectrometry Fragmentation for 4,5-Difluorophthalic Anhydride

| m/z | Possible Fragment |

| 184 | [M]⁺ |

| 156 | [M - CO]⁺ |

| 112 | [M - CO - CO₂]⁺ |

Experimental Protocols

Synthesis of 4,5-Difluorophthalic Anhydride

A common method for the synthesis of 4,5-Difluorophthalic anhydride is the dehydration of 4,5-difluorophthalic acid using a dehydrating agent such as acetic anhydride.[6]

Procedure:

-

To a three-necked reaction flask, add 100 g of 4,5-difluorophthalic acid and 150 ml of acetic anhydride.[4]

-

Heat the mixture to 120 °C and reflux for 12 hours.[4]

-

After the reaction is complete, stop heating and allow the mixture to cool to room temperature, which will result in the precipitation of white crystals.[4]

-

Filter the crystals and wash them with petroleum ether.[4]

-

Dry the resulting solid to obtain 4,5-Difluorophthalic anhydride. A yield of approximately 98% can be expected.[4]

Synthesis of N-Substituted Phthalimides

4,5-Difluorophthalic anhydride readily reacts with primary amines to form N-substituted phthalimides. This reaction is a cornerstone of its application in medicinal chemistry.

General Procedure:

-

Dissolve 4,5-Difluorophthalic anhydride (1 equivalent) and the desired primary amine (1 equivalent) in a suitable solvent such as glacial acetic acid or DMF.[7][8]

-

Reflux the reaction mixture for several hours (typically 4-8 hours).[7][8]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into water to induce precipitation.[6]

-

Wash the solid product with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted 4,5-difluorophthalimide.[7]

Applications in Drug Development and Materials Science

The unique properties of 4,5-Difluorophthalic anhydride make it a valuable precursor in several areas of research and development.

Medicinal Chemistry

The phthalimide moiety is a key structural feature in a number of therapeutic agents, most notably thalidomide and its analogues (immunomodulatory drugs or IMiDs). The introduction of fluorine atoms into the phthalimide ring can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. 4,5-Difluorophthalic anhydride serves as a key starting material for the synthesis of fluorinated thalidomide analogues, which have been investigated for their anti-angiogenic and anti-cancer properties.[6][9]

Furthermore, the reactivity of 4,5-Difluorophthalic anhydride allows for its incorporation into more complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins.[][][12][13] The phthalimide group can act as a ligand for the E3 ubiquitin ligase cereblon, a crucial component of the PROTAC machinery. By using 4,5-Difluorophthalic anhydride, researchers can synthesize fluorinated linkers or E3 ligase ligands for PROTACs, potentially improving their cell permeability, metabolic stability, and overall efficacy.

Polymer Chemistry

4,5-Difluorophthalic anhydride is a valuable monomer for the synthesis of high-performance fluorinated polyimides.[5][14][15][16] These polymers are known for their excellent thermal stability, chemical resistance, and low dielectric constants. The incorporation of fluorine atoms can enhance solubility, optical transparency, and reduce the water absorption of the resulting polyimides, making them suitable for applications in microelectronics, aerospace, and as materials for gas separation membranes.[15]

Conclusion

4,5-Difluorophthalic anhydride is a key chemical intermediate with significant potential in both materials science and drug discovery. Its fluorinated aromatic structure and reactive anhydride functionality allow for the synthesis of a diverse range of derivatives with tailored properties. For researchers and scientists in drug development, this compound offers a valuable tool for the creation of novel therapeutic agents, including fluorinated analogues of existing drugs and advanced constructs like PROTACs. The detailed technical information provided in this guide serves as a comprehensive resource for understanding and utilizing 4,5-Difluorophthalic anhydride in various research and development endeavors.

References

- 1. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,5-DIFLUOROPHTHALIC ANHYDRIDE CAS#: 18959-30-3 [m.chemicalbook.com]

- 3. Understanding Phthalic Anhydride Solubility: Key Factors - TAINUO CHEMICAL [sinotainuo.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scielo.br [scielo.br]

- 6. Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

A Technical Guide to 4,5-Difluorophthalic Anhydride: Physicochemical Properties and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4,5-Difluorophthalic anhydride, a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. This document outlines its melting point and density, provides detailed experimental protocols for their determination, and includes a representative experimental workflow for its application in chemical synthesis.

Core Physicochemical Data

The melting point and density of 4,5-Difluorophthalic anhydride are critical parameters for its handling, processing, and application in various synthetic protocols. The reported values for these properties exhibit some variation across different sources, which is common for chemical compounds and can depend on the purity and the analytical method employed. A summary of the reported data is presented below.

| Property | Value | Source |

| Melting Point | 92-96 °C | Sigma-Aldrich |

| 99-100 °C | ChemBK, ChemicalBook[1][2][3] | |

| 99 - 99.5 °C | Merck Millipore[4][5] | |

| Density | 0.975 g/cm³ | Sigma-Aldrich |

| 1.658 g/cm³ | ChemBK, ChemicalBook[1][2] |

Experimental Protocols

Accurate determination of the melting point and density is fundamental for the characterization and quality control of 4,5-Difluorophthalic anhydride. The following sections detail standardized experimental methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting range.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered, dry 4,5-Difluorophthalic anhydride is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.

Density Determination

Density is an intrinsic property of a substance, defined as its mass per unit volume. For a solid like 4,5-Difluorophthalic anhydride, density can be determined using several methods.

Methodology: Gas Pycnometry

Gas pycnometry is a non-destructive method that provides high accuracy for determining the volume of a solid.

-

Sample Preparation: A known mass of 4,5-Difluorophthalic anhydride is accurately weighed and placed in the sample chamber of the gas pycnometer.

-

Analysis: The instrument is sealed, and an inert gas, typically helium, is introduced into a reference chamber of known volume. The gas is then allowed to expand into the sample chamber.

-

Volume Calculation: By measuring the pressure difference before and after the expansion, the volume of the solid sample can be precisely calculated using the ideal gas law.

-

Density Calculation: The density is then calculated by dividing the mass of the sample by the determined volume.

Logical and Experimental Workflows

To illustrate the practical application and characterization of 4,5-Difluorophthalic anhydride, the following diagrams depict a logical workflow for its physical characterization and a typical experimental workflow for its use in synthesis.

Caption: Logical workflow for the physical characterization of 4,5-Difluorophthalic anhydride.

Caption: Experimental workflow for the synthesis of a phthalimide derivative.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. biomedgrid.com [biomedgrid.com]

- 3. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 4. Synthesis, In Vitro, and In Silico studies of imide derivatives of phthalic anhydride as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

A Technical Guide to the Solubility of 4,5-Difluorophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Difluorophthalic anhydride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the fundamental principles governing its solubility in various solvents. It offers a qualitative assessment of its expected solubility based on molecular structure and polarity. Furthermore, this guide presents a detailed, standardized experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise data for their specific applications.

Introduction to 4,5-Difluorophthalic Anhydride

4,5-Difluorophthalic anhydride is a fluorinated aromatic compound with the chemical formula C₈H₂F₂O₃. The presence of the electron-withdrawing fluorine atoms and the anhydride functional group significantly influences its chemical reactivity and physical properties, including its solubility. An understanding of its solubility profile is critical for a wide range of applications, including its use as a monomer in the synthesis of high-performance polymers, as a building block in the development of novel pharmaceuticals, and as a reagent in various chemical transformations. The solubility of this compound dictates the choice of reaction media, purification methods, and formulation strategies.

Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the adage "like dissolves like." This principle is based on the polarity of the solute and the solvent. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.

4,5-Difluorophthalic anhydride can be classified as a polar molecule. The anhydride group contains polar carbon-oxygen bonds, and the fluorine atoms attached to the aromatic ring further increase the molecule's polarity due to the high electronegativity of fluorine. However, the aromatic ring itself is non-polar. Therefore, the overall solubility will be a balance between these competing factors.

Qualitative Solubility Profile

In the absence of specific quantitative data, a qualitative prediction of the solubility of 4,5-Difluorophthalic anhydride in common laboratory solvents can be made. This is summarized in the table below. It is important to note that these are predictions and should be confirmed experimentally.

| Solvent Category | Examples | Predicted Solubility of 4,5-Difluorophthalic Anhydride | Rationale |

| Non-Polar Aprotic | Hexane, Cyclohexane, Toluene | Insoluble to Sparingly Soluble | The non-polar nature of these solvents is not conducive to solvating the polar anhydride and difluoro-aromatic moieties of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble to Very Soluble | These solvents possess a significant dipole moment and can engage in dipole-dipole interactions with the polar sites of 4,5-Difluorophthalic anhydride, leading to effective solvation. |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | While these solvents are polar, the anhydride group can react with protic solvents (hydrolysis with water, alcoholysis with alcohols), which can complicate simple solubility measurements. The non-polar aromatic backbone also limits solubility in highly polar protic solvents like water. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble to Soluble | These solvents have a moderate polarity and can effectively solvate the aromatic and polar portions of the molecule. |

Experimental Determination of Solubility

Given the lack of readily available quantitative data, experimental determination of the solubility of 4,5-Difluorophthalic anhydride is essential for any research or development application. The following section provides a detailed protocol for this purpose.

Experimental Workflow

The general workflow for determining the solubility of a solid compound is depicted in the following diagram.

Caption: Experimental workflow for determining the solubility of a solid.

Detailed Experimental Protocol

This protocol describes the isothermal equilibrium method, a common and reliable technique for solubility determination.

Materials:

-

4,5-Difluorophthalic anhydride (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 or 0.45 µm, compatible with the solvent)

-

A suitable analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector, UV-Vis Spectrophotometer, or a gravimetric setup).

Procedure:

-

Preparation of the Solid-Liquid Mixture:

-

Accurately weigh an excess amount of 4,5-Difluorophthalic anhydride and place it into a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Pipette a known volume of the desired solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe to the equilibration temperature to avoid precipitation.

-

Immediately attach a syringe filter to the syringe and filter the aliquot into a pre-weighed volumetric flask. This step is critical to remove any fine, undissolved particles.

-

-

Quantification:

-

Dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Using HPLC or UV-Vis Spectroscopy: Analyze the diluted sample and determine the concentration of 4,5-Difluorophthalic anhydride by comparing the signal to a pre-established calibration curve.

-

Using Gravimetric Analysis: Carefully evaporate the solvent from the filtered aliquot under reduced pressure or in a fume hood. Weigh the remaining solid residue.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of 4,5-Difluorophthalic anhydride in the chosen solvent at the specified temperature.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Conclusion

Spectroscopic Profile of 4,5-Difluorophthalic Anhydride: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4,5-Difluorophthalic anhydride (C₈H₂F₂O₃), a key intermediate in the synthesis of advanced materials and pharmaceuticals. The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 4,5-Difluorophthalic anhydride.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Solvent |

| 7.73 | Triplet (t) | CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

No experimental ¹³C NMR data was readily available in the searched literature. The following are predicted chemical shifts based on the structure and typical values for similar aromatic anhydrides.

| Atom | Predicted Chemical Shift (δ) ppm |

| C=O | 160 - 170 |

| C-F | 145 - 155 |

| C-H | 115 - 125 |

| Quaternary C (non-carbonyl) | 125 - 135 |

Table 3: ¹⁹F NMR Spectroscopic Data (Predicted)

No experimental ¹⁹F NMR data was readily available in the searched literature. The following are predicted chemical shifts based on typical values for fluoroaromatic compounds.

| Predicted Chemical Shift (δ) ppm (vs. CFCl₃) |

| -130 to -145 |

Table 4: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3025 | Medium (m) | Aromatic C-H stretch |

| 1877 | Medium (m) | C=O stretch (asymmetric) |

| 1794 | Very Strong (vs) | C=O stretch (symmetric) |

| 1505 | Strong (s) | Aromatic C=C stretch |

| 1220 | Very Strong (vs) | C-O-C stretch |

| 910 | Strong (s) | Out-of-plane C-H bend |

| 780 | Strong (s) | Out-of-plane C-H bend |

Table 5: Mass Spectrometry Data

| Parameter | Value |

| Molecular Weight | 184.10 g/mol |

| Monoisotopic Mass | 183.99720025 Da[1] |

| Predicted Fragmentation | m/z |

| [M]⁺ | 184 |

| [M-CO]⁺ | 156 |

| [M-CO₂]⁺ | 140 |

| [C₆H₂F₂]⁺ | 112 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 4,5-Difluorophthalic anhydride is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: A standard one-dimensional proton spectrum is acquired on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans to achieve a good signal-to-noise ratio. The spectral width is set to cover a range of -2 to 12 ppm.

-

¹³C NMR Spectroscopy: A proton-decoupled one-dimensional carbon spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay are typically required.

-

¹⁹F NMR Spectroscopy: A one-dimensional fluorine spectrum is acquired. A spectral width appropriate for fluoroaromatic compounds is used.

-

Data Processing: The resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on an IR-transparent window.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty sample holder is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: The ionized sample is passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting mass spectrum shows the molecular ion peak and various fragment ions. The fragmentation pattern of phthalic anhydrides often involves the loss of CO and CO₂.[2][3][4][5][6]

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of 4,5-Difluorophthalic anhydride.

Caption: Workflow for Spectroscopic Analysis.

Caption: Predicted Mass Spec Fragmentation.

References

- 1. 4,5-Difluorophthalic Anhydride | C8H2F2O3 | CID 639745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas C...: Ingenta Connect [ingentaconnect.com]

- 3. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Reactivity and Chemical Behavior of 4,5-Difluorophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Difluorophthalic anhydride is a fluorinated aromatic compound of significant interest in materials science and medicinal chemistry. The presence of two fluorine atoms on the benzene ring dramatically influences the electron density of the molecule, enhancing its reactivity towards nucleophiles and imparting unique properties to its derivatives. This technical guide provides an in-depth analysis of the chemical behavior, reactivity, and applications of 4,5-difluorophthalic anhydride, with a particular focus on its role in the synthesis of high-performance polyimides and as a scaffold for bioactive molecules. Detailed experimental protocols, comprehensive data on its physicochemical and spectroscopic properties, and an examination of the signaling pathways targeted by its derivatives are presented.

Physicochemical and Spectroscopic Properties

4,5-Difluorophthalic anhydride is a white crystalline solid. The fluorine atoms significantly impact its electrophilicity and thermal stability. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of 4,5-Difluorophthalic Anhydride

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₂F₂O₃ | [1] |

| Molecular Weight | 184.10 g/mol | [1] |

| Melting Point | 99-100 °C | |

| Boiling Point | 321.2 ± 32.0 °C (Predicted) | |

| Density | 1.658 g/cm³ | |

| CAS Number | 18959-30-3 | [1] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in polar aprotic solvents such as NMP, DMAc, DMF, and acetone. | [2][3] |

The spectroscopic properties of 4,5-difluorophthalic anhydride are crucial for its identification and for the characterization of its reaction products. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data of 4,5-Difluorophthalic Anhydride

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | δ (ppm) 7.73 (m, 2H) | |

| ¹³C NMR | Predicted peaks will show C-F couplings. Key resonances are expected for the carbonyl carbons and the aromatic carbons, with the latter showing splitting due to fluorine coupling. | [4][5] |

| ¹⁹F NMR | A single resonance is expected due to the chemical equivalence of the two fluorine atoms. | [4][6] |

| Infrared (IR) | ν (cm⁻¹) 3025 (m, C-H), 1877 (m, C=O), 1794 (vs, C=O), 1505 (s, C=C), 1220 (vs, C-O-C) | [7] |

| Mass Spectrometry | Exact Mass: 183.9972 g/mol (Monoisotopic) | [1] |

Chemical Reactivity and Behavior

The chemical behavior of 4,5-difluorophthalic anhydride is dominated by two primary features: the reactivity of the anhydride group and the susceptibility of the fluorinated aromatic ring to nucleophilic substitution.

Reactions of the Anhydride Moiety

The anhydride functional group is highly electrophilic and readily reacts with a variety of nucleophiles, leading to ring-opening and the formation of phthalic acid derivatives or cyclization to form imides.

A primary application of 4,5-difluorophthalic anhydride is in the synthesis of N-substituted phthalimides and, by extension, polyimides. The reaction with primary amines proceeds in two steps: initial nucleophilic attack by the amine on a carbonyl carbon to form a phthalamic acid intermediate, followed by cyclodehydration to yield the imide. This cyclization can be achieved either thermally or chemically.

Table 3: Reactivity of 4,5-Difluorophthalic Anhydride in Imide Synthesis

| Amine | Reaction Conditions | Product | Yield (%) | Reference(s) |

| Aniline | Acetic acid, reflux | N-Phenyl-4,5-difluorophthalimide | High | [8] |

| 4-Fluoroaniline | Acetic acid, reflux | N-(4-Fluorophenyl)-4,5-difluorophthalimide | High | [9] |

| Various Aromatic Diamines | Two-step polymerization (PAA formation in NMP or DMAc, followed by thermal or chemical imidization) | Polyimides | Generally >95% | [2][10][11] |

Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms on the aromatic ring are activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the anhydride group. This allows for the displacement of one or both fluorine atoms by strong nucleophiles.

The accepted mechanism for SNAr reactions involves a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring. The presence of the electron-withdrawing anhydride group ortho and para to the fluorine atoms stabilizes the negatively charged intermediate, facilitating the reaction.

Applications in Drug Development and Signaling Pathways

The 4,5-difluorophthalimide scaffold is a key pharmacophore in the development of targeted therapeutics, particularly kinase inhibitors. The fluorine atoms can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the drug molecule.

A notable example is the development of 4,5-bis(anilino)phthalimide derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[9][12][13] Deregulation of the EGFR pathway is a hallmark of many cancers, making it a prime target for drug development.

EGFR Signaling Pathway and Inhibition

The EGFR signaling cascade is initiated by the binding of a ligand, such as EGF, to the extracellular domain of the receptor. This induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins, activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and migration.

4,5-bis(anilino)phthalimide derivatives act as ATP-competitive inhibitors of the EGFR tyrosine kinase. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of the receptor and thereby blocking the downstream signaling cascade.

Caption: EGFR Signaling Pathway and Inhibition by a 4,5-bis(anilino)phthalimide Derivative.

Experimental Protocols

Synthesis of N-Aryl-4,5-difluorophthalimides

This protocol describes a general method for the synthesis of N-substituted 4,5-difluorophthalimides from 4,5-difluorophthalic anhydride and a primary aromatic amine.

Materials:

-

4,5-Difluorophthalic anhydride

-

Aromatic amine (e.g., aniline, 4-fluoroaniline)

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4,5-difluorophthalic anhydride in a minimal amount of glacial acetic acid with stirring.

-

Add 1.05 equivalents of the aromatic amine to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Collect the precipitated product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold ethanol to remove any unreacted starting materials and acetic acid.

-

Dry the purified N-aryl-4,5-difluorophthalimide in a vacuum oven.

-

Characterize the product by NMR, IR, and mass spectrometry.

Synthesis of Polyimides via a Two-Step Polycondensation

This protocol outlines the synthesis of polyimides from 4,5-difluorophthalic anhydride and an aromatic diamine.

Step 1: Poly(amic acid) Synthesis

-

In a dry, nitrogen-purged flask, dissolve 1.0 equivalent of the aromatic diamine in a polar aprotic solvent (e.g., NMP or DMAc) under gentle stirring until complete dissolution.

-

Slowly add 1.0 equivalent of solid 4,5-difluorophthalic anhydride to the solution in portions, maintaining the temperature at 0-5 °C with an ice bath.

-

After the addition is complete, continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

-

Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

-

Place the film in a vacuum oven and subject it to a staged heating program, for example: 80 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250-300 °C for 1 hour to effect complete imidization.

-

Cool the oven to room temperature and carefully peel the polyimide film from the substrate.

References

- 1. 4,5-Difluorophthalic Anhydride | C8H2F2O3 | CID 639745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. epfl.ch [epfl.ch]

- 6. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4,5-Difluorophthalic anhydride for synthesis 18959-30-3 [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4,5-bis(4-fluoroanilino)phthalimide: A selective inhibitor of the epidermal growth factor receptor signal transduction pathway with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. 4,5-Dianilinophthalimide: a protein-tyrosine kinase inhibitor with selectivity for the epidermal growth factor receptor signal transduction pathway and potent in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4,5-Dianilinophthalimide: a protein-tyrosine kinase inhibitor with selectivity for the epidermal growth factor receptor signal transduction pathway and potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 4,5-Difluorophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling procedures for 4,5-Difluorophthalic anhydride (CAS No: 18959-30-3), a chemical intermediate used in synthesis.[1] Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental risks in a laboratory or industrial setting.

Hazard Identification and Classification

4,5-Difluorophthalic anhydride is classified as a hazardous substance with multiple routes of potential exposure and adverse effects. It is crucial to understand these hazards before handling the compound.

GHS Hazard Statements: [2][3][4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

Signal Word: Danger[6]

The following table summarizes the key hazard classifications for 4,5-Difluorophthalic anhydride.

| Hazard Class | Category | Classification |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1][7] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][7] |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage[6][7] |

| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled[6] |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction[6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[6] |

Physical and Chemical Properties

Understanding the physical and chemical properties of 4,5-Difluorophthalic anhydride is essential for its safe storage and handling.

| Property | Value |

| CAS Number | 18959-30-3[1] |

| Molecular Formula | C₈H₂F₂O₃[6][7] |

| Molar Mass | 184.10 g/mol [6] |

| Appearance | White solid/crystals[5] |

| Melting Point | 92-96 °C[6][8] |

| Boiling Point | 284 °C (sublimes)[9] |

| Density | 0.975 g/cm³[6] |

| Solubility in water | Reacts[9] |

Safe Handling and Storage Protocols

Strict adherence to the following protocols is mandatory to ensure safety when working with 4,5-Difluorophthalic anhydride.

3.1. Engineering Controls and Work Practices:

-

Ventilation: Always handle this substance within a well-ventilated area.[5] Work should be conducted in a chemical fume hood.[1][10]

-

Dust Control: Avoid the formation and spread of dust.[5] Use dry clean-up procedures and avoid generating dust.[11] Finely dispersed particles may form explosive mixtures in air.[9]

-

Hygiene: Wash hands and face thoroughly after handling.[1] Immediately change contaminated clothing.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[10]

3.2. Personal Protective Equipment (PPE): The following table outlines the required PPE for handling 4,5-Difluorophthalic anhydride.

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[10] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[10] In case of inadequate ventilation, wear respiratory protection.[3] |

3.3. Storage Conditions:

-

Store in a cool, dry, and well-ventilated area.[5]

-

The substance is moisture-sensitive; storage under an inert gas like Argon is recommended.[5]

-

Store locked up or in an area accessible only to qualified or authorized personnel.[1]

Emergency and First-Aid Procedures

In the event of exposure or an accident, immediate and appropriate first-aid measures are critical. Always have an emergency plan in place and ensure that eyewash stations and safety showers are readily accessible.[10]

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately take off all contaminated clothing.[1] Rinse the skin with plenty of water or shower.[1] If skin irritation or a rash occurs, get medical advice/attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Immediately call an ophthalmologist or a POISON CENTER/doctor.[1] |

| Ingestion | Rinse mouth with water.[10] Do NOT induce vomiting.[12] Immediately make the victim drink water (two glasses at most).[1] Call a POISON CENTER or doctor/physician if you feel unwell.[10] |

Accidental Release and Fire-Fighting Measures

5.1. Accidental Release:

-

Personal Precautions: Evacuate the danger area.[1] Avoid breathing dust.[1] Wear appropriate personal protective equipment as detailed in Section 3.2.

-

Environmental Precautions: Do not let the product enter drains.[1]

-

Containment and Cleanup: Cover drains.[1] Sweep up the material and shovel it into suitable containers for disposal.[10] Avoid generating dust.[1] Clean the affected area thoroughly.

5.2. Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[10]

-

Specific Hazards: In the event of a fire, hazardous combustion gases or vapors may be produced, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Disposal Considerations

Dispose of 4,5-Difluorophthalic anhydride and its containers in accordance with local, regional, and national regulations.[1] Do not mix with other waste.[1] Handle uncleaned containers as you would the product itself.[1]

Visualized Workflows

The following diagrams illustrate key logical relationships and workflows for handling 4,5-Difluorophthalic anhydride safely.

Caption: Hazard Identification and First-Aid Response Workflow.

Caption: General Safe Handling and Storage Workflow.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. download.basf.com [download.basf.com]

- 5. unavera.de [unavera.de]

- 6. 4,5-Difluorophthalic anhydride for synthesis 18959-30-3 [sigmaaldrich.com]

- 7. 4,5-Difluorophthalic Anhydride | C8H2F2O3 | CID 639745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medline.com [medline.com]

- 9. ICSC 0315 - PHTHALIC ANHYDRIDE [chemicalsafety.ilo.org]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. tcichemicals.com [tcichemicals.com]

Potential Hazards and Toxicity of 4,5-Difluorophthalic Anhydride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological and hazard information for 4,5-Difluorophthalic anhydride. It is intended for informational purposes for a professional audience and should not be substituted for a comprehensive Safety Data Sheet (SDS) or a formal risk assessment.

Introduction

4,5-Difluorophthalic anhydride is a fluorinated aromatic compound used as a building block in the synthesis of various chemical entities, including polymers and pharmaceutical intermediates. As with any chemical reagent, a thorough understanding of its potential hazards and toxicity is paramount for ensuring laboratory safety and mitigating risk in research and development settings. This guide consolidates the available data on the toxicological profile of 4,5-Difluorophthalic anhydride, drawing from safety data sheets and related chemical information. It is important to note that while hazard classifications are available, detailed toxicological studies specifically on 4,5-Difluorophthalic anhydride are limited. Much of the available data is based on analogy to structurally similar compounds, such as phthalic anhydride.

Hazard Identification and Classification

4,5-Difluorophthalic anhydride is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The compound presents several health hazards as categorized by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Hazard Classification for 4,5-Difluorophthalic Anhydride

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[1][2][3][4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3][4][5] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1][2][3][4] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1][3][4] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][3][4][5] |

Toxicological Data

Table 2: Acute Toxicity Data for Phthalic Anhydride (for reference)

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1530 mg/kg | [6][7] |

| LC50 | Rat | Inhalation | >2.14 mg/L (4h) | [7] |

| LD50 | Rabbit | Dermal | >10 g/kg | [6] |

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

There is no specific data available for the carcinogenicity, mutagenicity, or reproductive toxicity of 4,5-Difluorophthalic anhydride.[1][5] Studies on phthalic anhydride have shown no evidence of carcinogenicity in rats and mice.[8][9][10] Phthalic anhydride is not classified as a human carcinogen.[11] Based on studies of its hydrolysis product, phthalic acid, phthalic anhydride is not considered a developmental or reproductive toxicant in the absence of maternal toxicity.[12]

Ecotoxicological Information

Ecotoxicological data for 4,5-Difluorophthalic anhydride is also limited, with some information provided by analogy to similar substances like phthalic anhydride.[1]

Table 3: Ecotoxicity Data (by analogy to Phthalic Anhydride)

| Test | Species | Endpoint | Value | Exposure Time | Test Guideline |

| Acute Toxicity to Daphnia | Daphnia magna (Water flea) | EC50 | 71 mg/L | 48 h | OECD 202 |

| Toxicity to Algae | Pseudokirchneriella subcapitata | ErC50 | 68 mg/L | 72 h | OECD 201 |

| Chronic Toxicity to Fish | Oncorhynchus mykiss (Rainbow trout) | NOEC | 10 mg/L | 60 d | OECD 210 |

| Chronic Toxicity to Daphnia | Daphnia magna (Water flea) | NOEC | 16 mg/L | - | - |

Data from a Safety Data Sheet for 4,5-Difluorophthalic anhydride, stated to be in analogy to similar products.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of 4,5-Difluorophthalic anhydride are not publicly available. The data cited in safety documents are typically generated using standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). Below is a generalized workflow for an acute oral toxicity study, such as one that would be conducted according to OECD Test Guideline 423.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. 4,5-Difluorophthalic Anhydride | C8H2F2O3 | CID 639745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. unavera.de [unavera.de]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Carcinogenicity testing of phthalate esters and related compounds by the National Toxicology Program and the National Cancer Institute - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioassay of phthalic anhydride for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemicalsafety.ilo.org [chemicalsafety.ilo.org]

- 12. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to 4,5-Difluorophthalic Anhydride for Researchers and Drug Development Professionals

An in-depth guide on the commercial suppliers, purchasing, and core applications of 4,5-Difluorophthalic Anhydride in scientific research and development.

Introduction

4,5-Difluorophthalic anhydride is a fluorinated aromatic building block of significant interest in the fields of medicinal chemistry, materials science, and organic electronics. Its unique electronic properties, stemming from the two fluorine atoms on the benzene ring, make it a valuable precursor for the synthesis of a variety of complex molecules. This guide provides a comprehensive overview of the commercial landscape for this reagent, guidance on its procurement, and detailed experimental insights into its application, particularly in the development of novel therapeutic agents and advanced materials.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer 4,5-Difluorophthalic anhydride, typically with purities suitable for research and development purposes. The table below summarizes the offerings from several prominent commercial vendors. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data and analytical results.

| Supplier | Product Number | Stated Purity | CAS Number | Molecular Weight |

| Sigma-Aldrich (Merck) | 814389 | ≥ 96.0% | 18959-30-3 | 184.10 g/mol |

| TCI America | D4716 | >98.0% (GC) | 18959-30-3 | 184.10 g/mol |

| BLD Pharm | BD139956 | 98% | 18959-30-3 | 184.10 g/mol |

| Lab-Chemicals.Com | LC-18959303 | 98% | 18959-30-3 | 184.10 g/mol |

| Echemi | Varies | 99% (typical) | 18959-30-3 | 184.10 g/mol |

Note: Purity specifications are subject to change and may vary between batches. Always consult the supplier and the Certificate of Analysis for the most accurate information.

Purchasing Workflow for Researchers

The procurement of specialty chemicals like 4,5-Difluorophthalic anhydride within a research institution typically follows a structured process to ensure safety, compliance, and financial accountability. The following diagram illustrates a generalized workflow for a researcher at a university or research institute.

Key Applications and Experimental Protocols

4,5-Difluorophthalic anhydride is a versatile intermediate. Its reactivity is centered around the anhydride functional group, which readily undergoes nucleophilic attack, and the electron-deficient aromatic ring, which can participate in various substitution reactions.

Synthesis of Quinolone Antibacterial Precursors

A significant application of 4,5-Difluorophthalic anhydride is in the synthesis of 4,5-difluoroanthranilic acid, a key intermediate for certain quinolone antibacterials. The anhydride is first converted from its corresponding diacid and then reacted with a nucleophile like hydroxylamine.

The following diagram illustrates the synthetic pathway from 4,5-difluorophthalic acid to a key benzoate intermediate.

Experimental Protocol: Synthesis of 4,5-Difluorophthalic Anhydride from 4,5-Difluorophthalic Acid

This protocol is adapted from established procedures for the dehydration of phthalic acids.

-

Suspend 4,5-difluorophthalic acid (1 equivalent) in acetic anhydride (approximately 2-3 volumes).

-

Heat the mixture to reflux (approximately 140°C) and maintain for 2-5 hours.

-

Allow the solution to cool to room temperature, during which the anhydride product will crystallize.

-

Cool the mixture further in an ice bath to maximize precipitation.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a non-polar solvent such as hexane to remove residual acetic anhydride.

-

Dry the product under vacuum to yield 4,5-Difluorophthalic anhydride.

Intermediate in the Synthesis of Non-Fullerene Acceptors

4,5-Difluorophthalic anhydride serves as a precursor to halogenated 1,3-indanedione compounds. These are crucial electron-accepting end-groups in the design of A-D-A (Acceptor-Donor-Acceptor) type non-fullerene acceptors for organic solar cells. The electron-withdrawing nature of the fluorine atoms can help to tune the electronic properties of the final acceptor molecule.

The general synthetic logic is depicted in the following diagram:

Experimental Protocol: General Reaction of Phthalic Anhydrides with Amines

This protocol outlines the general procedure for the reaction of a phthalic anhydride with an amine, a common step in the synthesis of various derivatives.

-

Dissolve the 4,5-Difluorophthalic anhydride (1 equivalent) in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF).

-

Add the desired amine (1 to 1.2 equivalents).

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the product may be isolated by extraction following the addition of water.

-

Wash the collected solid with water and a non-polar solvent like ether or hexane.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Safety and Handling

4,5-Difluorophthalic anhydride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an acute oral toxicant, a skin irritant, and can cause serious eye damage. It may also cause respiratory irritation and allergic reactions. Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information and handling procedures. Work should be conducted in a well-ventilated fume hood.

Conclusion

4,5-Difluorophthalic anhydride is a valuable and versatile building block for researchers in drug discovery and materials science. A clear understanding of its commercial availability, proper procurement procedures, and synthetic applications is crucial for its effective use in the laboratory. The experimental protocols and workflows provided in this guide offer a starting point for researchers to incorporate this important reagent into their synthetic strategies.

A Technical Guide to the Hydrolysis Kinetics and Mechanism of 4,5-Difluorophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluorophthalic anhydride is a substituted cyclic dicarboxylic acid anhydride. The presence of two fluorine atoms on the benzene ring is expected to significantly influence its reactivity, particularly towards nucleophilic attack, due to the electron-withdrawing nature of fluorine. Understanding the hydrolysis of this compound, the process by which it reacts with water to form 4,5-difluorophthalic acid, is crucial for determining its shelf-life, degradation pathways, and compatibility with aqueous environments in various applications.

The hydrolysis of cyclic anhydrides, such as phthalic anhydride, has been shown to be subject to catalysis by acids, bases, and nucleophiles.[1][2] The reaction generally proceeds through a nucleophilic acyl substitution mechanism.

Proposed Hydrolysis Mechanism

The hydrolysis of 4,5-difluorophthalic anhydride is expected to proceed via a nucleophilic attack of water on one of the carbonyl carbons. The reaction can be catalyzed by both acid and base.

2.1. Uncatalyzed Hydrolysis

In neutral water, a water molecule acts as the nucleophile, attacking a carbonyl carbon to form a tetrahedral intermediate. This is followed by proton transfer and subsequent ring-opening to yield 4,5-difluorophthalic acid.

2.2. Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

2.3. Base-Catalyzed Hydrolysis

Under basic conditions, the hydroxide ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a rapid formation of the tetrahedral intermediate and subsequent ring-opening.

A general signaling pathway for the hydrolysis of an acid anhydride is depicted below:

Caption: Proposed Hydrolysis Pathways for 4,5-Difluorophthalic Anhydride.

Experimental Protocols for Kinetic Studies

To elucidate the hydrolysis kinetics and validate the proposed mechanisms, a series of experiments can be conducted. The following protocols are based on established methods for studying anhydride hydrolysis.[3][4][5]

3.1. General Experimental Workflow

A typical workflow for investigating the hydrolysis kinetics is as follows:

Caption: Experimental Workflow for Hydrolysis Kinetic Studies.

3.2. Materials and Reagents

-

4,5-Difluorophthalic anhydride (purity > 98%)

-

Dioxane or Acetonitrile (spectroscopic grade)

-

Buffer salts (e.g., HCl, NaOH, phosphate, acetate, borate)

-

Deionized water

3.3. Kinetic Measurements using UV-Vis Spectroscopy

-

Preparation of Solutions:

-

Prepare a stock solution of 4,5-difluorophthalic anhydride (e.g., 10 mM) in a water-miscible organic solvent like dioxane to prevent premature hydrolysis.

-

Prepare a series of aqueous buffer solutions with a constant ionic strength (e.g., 0.5 M KCl) across the desired pH range (e.g., pH 1-12).

-

-

Kinetic Runs:

-

Equilibrate the buffer solution to the desired temperature (e.g., 25 °C) in a quartz cuvette inside a thermostatted UV-Vis spectrophotometer.

-

Initiate the reaction by injecting a small aliquot of the anhydride stock solution into the cuvette and mix rapidly. The final concentration of the anhydride should be in the micromolar range to ensure pseudo-first-order conditions with respect to water.

-

Monitor the change in absorbance at a predetermined wavelength (corresponding to the disappearance of the anhydride or appearance of the acid) as a function of time.

-

-

Data Analysis:

-

The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a single exponential equation: A(t) = A_∞ + (A_0 - A_∞) * exp(-k_obs * t)

-

Repeat the experiment at different pH values to generate a pH-rate profile.

-

3.4. In-situ FTIR Spectroscopy

For a more direct measurement of reactant and product concentrations, in-situ FTIR spectroscopy can be employed.[3][4]

-

Setup:

-

Use a batch reactor equipped with an in-situ FTIR probe.

-

Maintain the reactor at a constant temperature.

-

-

Procedure:

-

Add the aqueous buffer solution to the reactor.

-

Initiate the reaction by adding a known amount of 4,5-difluorophthalic anhydride.

-

Collect FTIR spectra at regular intervals.

-

-

Data Analysis:

-

Monitor the decrease in the characteristic anhydride carbonyl peaks and the increase in the carboxylic acid carbonyl peak over time.

-

Convert peak intensities to concentrations using a pre-established calibration curve.

-

Determine k_obs from the concentration vs. time data.

-

Anticipated Quantitative Data

While specific data for 4,5-difluorophthalic anhydride is unavailable, the following tables illustrate the expected format for presenting the kinetic data that would be obtained from the proposed experiments. The values are hypothetical and based on trends observed for similar compounds.

Table 1: Hypothetical pH-Dependence of the Observed Rate Constant (k_obs) for the Hydrolysis of 4,5-Difluorophthalic Anhydride at 25°C.

| pH | k_obs (s⁻¹) |

| 1.0 | 1.5 x 10⁻² |

| 2.0 | 1.8 x 10⁻³ |

| 3.0 | 2.5 x 10⁻⁴ |

| 4.0 | 1.0 x 10⁻⁴ |

| 5.0 | 9.5 x 10⁻⁵ |

| 6.0 | 9.8 x 10⁻⁵ |

| 7.0 | 1.2 x 10⁻⁴ |

| 8.0 | 5.0 x 10⁻⁴ |

| 9.0 | 4.5 x 10⁻³ |

| 10.0 | 4.2 x 10⁻² |

| 11.0 | 3.9 x 10⁻¹ |

| 12.0 | 3.5 |

Table 2: Hypothetical Rate Constants for the Hydrolysis of 4,5-Difluorophthalic Anhydride at 25°C.

| Rate Constant | Description | Hypothetical Value |

| k_H⁺ | Second-order rate constant for acid catalysis | 2.0 x 10⁻² M⁻¹s⁻¹ |

| k_H₂O | First-order rate constant for neutral hydrolysis | 9.5 x 10⁻⁵ s⁻¹ |

| k_OH⁻ | Second-order rate constant for base catalysis | 4.0 x 10² M⁻¹s⁻¹ |

Conclusion

This technical guide provides a framework for the systematic investigation of the hydrolysis kinetics and mechanism of 4,5-difluorophthalic anhydride. Based on the principles of physical organic chemistry, the hydrolysis is expected to be influenced by pH, with distinct acid-catalyzed, neutral, and base-catalyzed pathways. The electron-withdrawing fluorine substituents are anticipated to enhance the rate of hydrolysis compared to the unsubstituted phthalic anhydride. The detailed experimental protocols provided herein offer a clear path for researchers to obtain precise kinetic data, which is essential for the rational design and application of molecules containing this reactive moiety in fields such as drug delivery and polymer chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory | Chemical Engineering Education [journals.flvc.org]

Methodological & Application

Application Notes and Protocols: 4,5-Difluorophthalic Anhydride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4,5-difluorophthalic anhydride as a versatile building block in organic synthesis. The protocols outlined below are intended to serve as a guide for the preparation of advanced materials such as high-performance polyimides, n-type organic semiconductors, and photosensitizers for photodynamic therapy.

Synthesis of High-Performance Polyimides